molecular formula C19H23N3O3 B2373412 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate CAS No. 866137-38-4

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate

Cat. No. B2373412
CAS RN: 866137-38-4
M. Wt: 341.411
InChI Key: WBBQMACGOXFMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a molecular weight of 257.25 . It contains a pyrimidobenzimidazole core, which is a type of heterocyclic compound . The compound is a derivative of 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimidobenzimidazole core. This core includes a five-membered ring with two nitrogen atoms and a six-membered ring with four nitrogen atoms . The exact structure can be determined using spectroscopic techniques such as MASS, IR, and 1H NMR .

Scientific Research Applications

EGFR Kinase Inhibition and Antiproliferative Activity

Green Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines

Structural Elucidation and Preparation Methods

Pharmaceutical Testing and Reference Standards

Safety Data Sheet (SDS) Information

properties

IUPAC Name

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-4-5-10-17(23)25-12-11-14-13(2)20-19-21-15-8-6-7-9-16(15)22(19)18(14)24/h6-9H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBQMACGOXFMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.